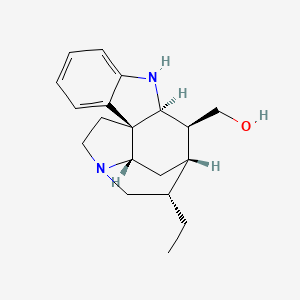

Geissoschizoline

描述

Structure

3D Structure

属性

CAS 编号 |

18397-07-4 |

|---|---|

分子式 |

C19H26N2O |

分子量 |

298.4 g/mol |

IUPAC 名称 |

[(1S,9S,10S,11S,12S,17S)-12-ethyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-10-yl]methanol |

InChI |

InChI=1S/C19H26N2O/c1-2-12-10-21-8-7-19-15-5-3-4-6-16(15)20-18(19)14(11-22)13(12)9-17(19)21/h3-6,12-14,17-18,20,22H,2,7-11H2,1H3/t12-,13+,14+,17+,18+,19-/m1/s1 |

InChI 键 |

FAQGZHFLASTWAV-RWANUPMISA-N |

手性 SMILES |

CC[C@@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1[C@@H]([C@@H]3NC5=CC=CC=C45)CO |

规范 SMILES |

CCC1CN2CCC34C2CC1C(C3NC5=CC=CC=C45)CO |

其他CAS编号 |

18397-07-4 |

产品来源 |

United States |

Foundational & Exploratory

Geissoschizoline: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geissoschizoline is a monoterpenoid indole alkaloid derived from the bark of the Amazonian tree Geissospermum vellosii.[1][2] This complex heterocyclic compound has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its anticholinesterase and anti-inflammatory effects. Detailed experimental protocols for key assays are also presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound possesses a complex pentacyclic structure.[2] Its core is a curan-type skeleton, characterized by an indole moiety fused to a quinolizidine system.[4] The systematic IUPAC name for this compound is [(1S,9S,10S,11S,12S,17S)-12-ethyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-10-yl]methanol.[4]

A summary of its key chemical and physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₂₆N₂O | [2] |

| Molecular Weight | 298.42 g/mol | [2][4] |

| CAS Number | 18397-07-4 | [4] |

| IUPAC Name | [(1S,9S,10S,11S,12S,17S)-12-ethyl-8,14-diazapentacyclo[9.5.2.0¹⁹.0²⁷.0¹⁴¹⁷]octadeca-2,4,6-trien-10-yl]methanol | [4] |

| SMILES | CC[C@@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1--INVALID-LINK--CO | [4] |

| Appearance | Crystalline solid | [2] |

| Solubility | Soluble in organic solvents | [2] |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its neuroprotective effects being the most extensively studied.[1][3] The primary mechanisms contributing to its neuroprotective potential are the inhibition of cholinesterase enzymes and the suppression of neuroinflammation.[1]

Anticholinesterase Activity

This compound has been identified as a potent inhibitor of both human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE).[1] Enzyme kinetic studies have revealed a mixed-type inhibition mechanism for both enzymes.[1] Molecular docking studies suggest that this compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes, classifying it as a dual-site inhibitor.[1]

Anti-inflammatory Effects

In addition to its anticholinesterase activity, this compound demonstrates significant anti-inflammatory properties.[1] Studies on lipopolysaccharide (LPS)-stimulated microglial cells have shown that this compound can effectively reduce the release of the pro-inflammatory mediators nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[1]

The table below summarizes the key in vitro biological activities of this compound.

| Target/Assay | Organism/Cell Line | Activity | Value | Reference |

| Acetylcholinesterase (AChE) | Human | IC₅₀ | 20.40 ± 0.93 µM | [1] |

| Butyrylcholinesterase (BChE) | Human | IC₅₀ | 10.21 ± 0.01 µM | [1] |

| Acetylcholinesterase (AChE) | Electrophorus electricus | IC₅₀ | 5.86 µM | [3] |

| Nitric Oxide (NO) Production | Mouse Microglia (LPS-stimulated) | Inhibition | Significant reduction at 1 µM | [1] |

| Tumor Necrosis Factor-alpha (TNF-α) Release | Mouse Microglia (LPS-stimulated) | Inhibition | Significant reduction at 1 µM | [1] |

Signaling Pathway of this compound's Neuroprotective Effects

The neuroprotective effects of this compound can be attributed to its dual action on cholinergic neurotransmission and neuroinflammation. The following diagram illustrates the proposed signaling pathway.

Caption: Proposed signaling pathway for the neuroprotective effects of this compound.

Experimental Protocols

Isolation of this compound from Geissospermum vellosii

This compound is naturally found in the bark of Geissospermum vellosii. A common method for its isolation involves extraction followed by high-performance counter-current chromatography (HPCCC).[5][6]

Protocol Outline:

-

Extraction: The dried and powdered bark of G. vellosii is subjected to Soxhlet extraction with a 70:30 ethanol/water mixture.[7]

-

HPCCC Separation: The crude extract is then subjected to HPCCC. A common solvent system used is ethyl acetate-butanol-water (2:3:5 v/v/v) in an elution-extrusion mode, with the upper phase as the stationary phase.[6]

-

Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such as mass spectrometry and NMR to identify and isolate this compound.[5][8]

The following diagram illustrates a general workflow for the isolation process.

Caption: General workflow for the isolation of this compound.

Total Synthesis of this compound

Several total syntheses of this compound have been reported. One notable approach involves a stereoselective 13-stage synthesis starting from tryptamine.[9] Another reported synthesis is a 15-step route that utilizes a catalytic asymmetric double Michael addition as a key step.[10] These synthetic routes provide a means to produce this compound and its analogs for further pharmacological evaluation.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound against AChE and BChE can be determined using a modified Ellman's method.

Materials:

-

96-well microplate

-

Microplate reader

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

This compound

Protocol:

-

Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.

-

In a 96-well plate, add the enzyme solution, DTNB, and varying concentrations of this compound.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

The following diagram illustrates the workflow for the cholinesterase inhibition assay.

Caption: Workflow for the cholinesterase inhibition assay.

Anti-inflammatory Assay in Microglia

The anti-inflammatory effects of this compound can be assessed by measuring the production of nitric oxide (NO) and TNF-α in lipopolysaccharide (LPS)-stimulated microglial cells.

Cell Culture:

-

Mouse microglial cell line (e.g., BV-2)

Nitric Oxide (NO) Production (Griess Assay):

-

Seed microglial cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with varying concentrations of this compound for a specific duration (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Add Griess reagent to the supernatant and incubate in the dark.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

TNF-α Production (ELISA):

-

Follow steps 1-4 from the Griess assay protocol.

-

Quantify the concentration of TNF-α in the cell culture supernatant using a commercially available TNF-α ELISA kit, following the manufacturer's instructions.

The following diagram illustrates the workflow for the anti-inflammatory assays.

Caption: Workflow for anti-inflammatory assays in microglia.

Conclusion

This compound is a promising natural product with a multifaceted mechanism of action that makes it a compelling candidate for further investigation in the context of neurodegenerative diseases. Its ability to dually inhibit acetylcholinesterase and butyrylcholinesterase, coupled with its anti-inflammatory properties, positions it as a potential multi-target therapeutic agent. This guide provides a foundational understanding of its chemical and biological properties, along with detailed experimental protocols to aid researchers in their exploration of this fascinating alkaloid. Further research is warranted to fully elucidate its therapeutic potential and to optimize its properties for clinical applications.

References

- 1. This compound, a promising alkaloid for Alzheimer's disease: Inhibition of human cholinesterases, anti-inflammatory effects and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 18397-07-4: (+)-Geissoschizoline | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. (+)-Geissoschizoline | C19H26N2O | CID 442095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iris.unito.it [iris.unito.it]

- 8. researchgate.net [researchgate.net]

- 9. Total synthesis of (±)-geissoschizoline - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. A de novo synthesis of the bisindole alkaloid geissolosimine: collective synthesis of this compound, akuammicine, (16S)-deshydroxymethylstemmadenine and Aspidospermatan alkaloids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Isolating Geissoschizoline: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical guide for the isolation of geissoschizoline, a bioactive indole alkaloid, from the bark of Geissospermum vellosii. This document is intended for researchers, scientists, and drug development professionals interested in the extraction, purification, and characterization of this promising natural compound. The guide details experimental protocols, presents quantitative data in structured tables, and includes visualizations of the isolation workflow and a key signaling pathway.

Introduction

Geissospermum vellosii, a tree native to the Amazon rainforest, is a rich source of various indole alkaloids, which have been investigated for a range of therapeutic properties. Among these, this compound has garnered significant interest due to its potential neuroprotective and anti-inflammatory effects. Notably, studies have demonstrated its ability to inhibit cholinesterases and reduce the production of pro-inflammatory mediators, suggesting its potential as a lead compound in the development of treatments for neurodegenerative diseases.[1][2] This guide synthesizes information from various scientific sources to provide a practical framework for the isolation of this compound for further research and development.

Extraction of Alkaloids from Geissospermum vellosii Bark

The initial step in the isolation of this compound involves the extraction of the total alkaloid content from the dried and powdered bark of Geissospermum vellosii. Several methods have been reported, with the following representing a common and effective approach.

Experimental Protocol: Soxhlet Extraction

A widely used method for the efficient extraction of alkaloids from plant material is Soxhlet extraction.[3]

Materials and Equipment:

-

Dried and finely ground Geissospermum vellosii bark

-

Soxhlet apparatus

-

Ethanol (70%)

-

Formic acid (0.1%)

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Place the powdered Geissospermum vellosii bark into a thimble.

-

Assemble the Soxhlet apparatus with a round-bottom flask containing a 70:30 mixture of ethanol and 0.1% aqueous formic acid. The acidification of the solvent aids in the extraction of basic alkaloids by forming their corresponding salts.

-

Heat the solvent using a heating mantle to initiate the extraction process.

-

Allow the extraction to proceed for a sufficient number of cycles to ensure exhaustive extraction of the alkaloids.

-

After extraction, concentrate the resulting solution using a rotary evaporator to obtain the crude ethanolic extract.

Fractionation and Purification of this compound

The crude extract contains a complex mixture of alkaloids and other secondary metabolites. Therefore, a multi-step purification process is necessary to isolate this compound.

Experimental Protocol: Acid-Base Partitioning and Column Chromatography

An effective method to separate alkaloids from neutral and acidic compounds is acid-base partitioning. This is typically followed by chromatographic techniques to isolate the target alkaloid.

Materials and Equipment:

-

Crude ethanolic extract

-

Hydrochloric acid (HCl), 1M

-

Sodium hydroxide (NaOH), 1M

-

Dichloromethane (CH₂Cl₂)

-

Separatory funnel

-

Silica gel for column chromatography

-

Glass column

-

Elution solvents (e.g., a gradient of dichloromethane and methanol)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure:

-

Acid-Base Partitioning: a. Dissolve the crude ethanolic extract in 1M HCl to protonate the alkaloids, rendering them water-soluble. b. Wash the acidic aqueous solution with dichloromethane to remove neutral and acidic impurities. c. Basify the aqueous layer with 1M NaOH to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents. d. Extract the alkaloids from the basified aqueous solution with dichloromethane. e. Combine the organic layers and dry over anhydrous sodium sulfate. f. Evaporate the solvent to yield the crude alkaloid fraction.

-

Silica Gel Column Chromatography: a. Prepare a silica gel column using a suitable solvent system (e.g., dichloromethane). b. Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column. c. Elute the column with a gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the proportion of methanol. d. Collect fractions and monitor the separation using TLC, visualizing the spots under a UV lamp. e. Combine fractions containing the compound of interest (this compound) based on their TLC profiles. f. Further purify the combined fractions using repeated column chromatography or preparative HPLC to obtain pure this compound.

Quantitative Data

The following tables summarize the available quantitative data regarding the extraction and biological activity of this compound.

| Extraction/Fractionation Step | Yield (%) | Reference |

| Crude Ethanolic Extract | 2.0 | [4] |

| Total Alkaloid Fraction (from acid-base partition) | 27.5 (of the crude extract) | [4] |

| Biological Activity | IC₅₀ Value / Effective Concentration | Reference |

| Acetylcholinesterase (AChE) Inhibition | 20.40 ± 0.93 µM | [1] |

| Butyrylcholinesterase (BChE) Inhibition | 10.21 ± 0.01 µM | [1] |

| Reduction of Nitric Oxide (NO) in microglia | 1 µM | [1][2] |

| Reduction of Tumor Necrosis Factor-alpha (TNF-α) in microglia | 1 µM | [1][2] |

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

Spectroscopic Data

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and the proposed signaling pathway for its anti-inflammatory activity.

Caption: Experimental workflow for the isolation of this compound.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Conclusion

This technical guide provides a foundational methodology for the isolation of this compound from Geissospermum vellosii bark. The outlined protocols, supported by quantitative data and visual aids, offer a practical resource for researchers aiming to study this promising natural product. Further optimization of purification strategies and comprehensive spectroscopic analysis are recommended to ensure the acquisition of high-purity this compound for subsequent biological and pharmacological investigations. The potential of this compound as a multi-target agent for neurodegenerative diseases warrants continued exploration, and robust isolation procedures are paramount to advancing this research.

References

- 1. Alkaloid from Geissospermum sericeum Benth. & Hook.f. ex Miers (Apocynaceae) Induce Apoptosis by Caspase Pathway in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of alkaloids in bark extracts of Geissospermum vellosii by HPLC-UV-diode array-multistage high-resolution mass spectrometry [agris.fao.org]

An In-depth Technical Guide to (+)-Geissoschizoline: Molecular Properties, Bioactivity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Geissoschizoline is a naturally occurring indole alkaloid first isolated from the bark of plants in the Geissospermum genus, traditionally used in Amazonian medicine.[1] This complex heterocyclic compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of neurodegenerative diseases such as Alzheimer's disease. Its multifaceted biological activity, including cholinesterase inhibition and potent anti-inflammatory effects, positions it as a promising candidate for further investigation and drug development. This guide provides a comprehensive overview of the molecular characteristics, experimental evaluation, and proposed mechanisms of action of (+)-Geissoschizoline.

Molecular and Physicochemical Data

The fundamental molecular and physical properties of (+)-Geissoschizoline are summarized below. This data is critical for its identification, characterization, and use in experimental settings.

| Property | Value | References |

| Molecular Formula | C₁₉H₂₆N₂O | [1][2][3] |

| Molecular Weight | 298.42 g/mol | [1][3][4] |

| IUPAC Name | [(1S,9S,10S,11S,12S,17S)-12-ethyl-8,14-diazapentacyclo[9.5.2.0¹,⁹.0²,⁷.0¹⁴,¹⁷]octadeca-2,4,6-trien-10-yl]methanol | [2] |

| CAS Number | 18397-07-4 | [1][2][3] |

| Appearance | Coarse crystals | [3] |

| Solubility | Soluble in alcohol, chloroform, ether; Practically insoluble in water | [3] |

Biological Activity and Experimental Protocols

(+)-Geissoschizoline exhibits significant biological activities relevant to the treatment of neurodegenerative diseases. The primary activities identified are the inhibition of cholinesterases and anti-inflammatory effects in microglia.

Cholinesterase Inhibition

(+)-Geissoschizoline has been identified as a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[4][5] The inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

Quantitative Analysis of Cholinesterase Inhibition

| Enzyme Target | IC₅₀ Value (µM) | References |

| Human Acetylcholinesterase (hAChE) | 20.40 ± 0.93 | [2][5] |

| Human Butyrylcholinesterase (hBChE) | 10.21 ± 0.01 | [2][5] |

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of (+)-Geissoschizoline against AChE and BChE is typically determined using a modified version of Ellman's spectrophotometric method, often performed in a 96-well microplate format.[5]

-

Reagents:

-

Acetylcholinesterase (AChE) from Electrophorus electricus or human recombinant AChE.

-

Butyrylcholinesterase (BChE) from equine serum or human recombinant BChE.

-

Substrates: Acetylthiocholine iodide (ATCI) for AChE and butyrylthiocholine iodide (BTCI) for BChE.

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

Test compound: (+)-Geissoschizoline dissolved in an appropriate solvent (e.g., DMSO).

-

Positive control: A known cholinesterase inhibitor (e.g., galantamine).

-

-

Procedure:

-

A solution of the respective enzyme (AChE or BChE) in buffer is pre-incubated with various concentrations of (+)-Geissoschizoline for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of the substrate (ATCI or BTCI) and the chromogen (DTNB).

-

The hydrolysis of the thiocholine substrate by the uninhibited enzyme produces thiocholine, which then reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

-

The rate of color change is monitored by measuring the absorbance at a specific wavelength (typically 412 nm) over time using a microplate reader.

-

The percentage of enzyme inhibition is calculated by comparing the reaction rates in the presence of (+)-Geissoschizoline to the rates of a control sample without the inhibitor.

-

The IC₅₀ value, the concentration of the inhibitor that causes 50% enzyme inhibition, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Anti-inflammatory Activity in Microglia

(+)-Geissoschizoline has demonstrated significant anti-inflammatory properties by reducing the production of pro-inflammatory mediators in activated microglial cells.[4][5] Microglia are the primary immune cells of the central nervous system, and their chronic activation contributes to neuroinflammation, a hallmark of neurodegenerative diseases.

Experimental Protocol: Measurement of Nitric Oxide (NO) and TNF-α in LPS-Stimulated Microglia

This protocol outlines the methodology to assess the anti-inflammatory effects of (+)-Geissoschizoline on microglial cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent.

-

Cell Culture:

-

A suitable microglial cell line (e.g., BV-2 or N9) or primary microglia are cultured in appropriate media and conditions.

-

-

Treatment:

-

Cells are pre-treated with various concentrations of (+)-Geissoschizoline for a specific duration (e.g., 1 hour).

-

Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) for an extended period (e.g., 24-48 hours) to induce an inflammatory response. Control groups include untreated cells and cells treated with LPS alone.

-

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured as an indicator of NO production.

-

The Griess reagent is added to the supernatant, which reacts with nitrite to form a colored azo compound.

-

The absorbance is measured at approximately 540 nm, and the nitrite concentration is determined by comparison with a standard curve of sodium nitrite.

-

-

TNF-α Measurement (ELISA):

-

The concentration of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

The reduction in NO and TNF-α levels in the presence of (+)-Geissoschizoline compared to the LPS-only treated group is calculated to determine the compound's anti-inflammatory activity.

-

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which (+)-Geissoschizoline exerts its effects are an active area of research. However, based on its observed biological activities, logical pathways can be proposed and visualized.

Mechanism of Cholinesterase Inhibition

The inhibitory action of (+)-Geissoschizoline on AChE and BChE prevents the breakdown of acetylcholine (ACh) in the synaptic cleft. This leads to an increased concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease where cholinergic neurons are depleted.

Caption: Mechanism of enhanced cholinergic signaling by (+)-Geissoschizoline via cholinesterase inhibition.

Proposed Anti-inflammatory Signaling Pathway in Microglia

In microglia, LPS typically activates pattern recognition receptors like Toll-like receptor 4 (TLR4). This initiates a downstream signaling cascade, most notably involving the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes, leading to the production and release of mediators like TNF-α and inducible nitric oxide synthase (iNOS), which produces NO. (+)-Geissoschizoline is observed to inhibit the production of these inflammatory mediators, suggesting it may act by interfering with the NF-κB signaling pathway or other upstream signaling molecules.

Caption: Proposed anti-inflammatory mechanism of (+)-Geissoschizoline in LPS-stimulated microglia.

Conclusion and Future Directions

(+)-Geissoschizoline is a compelling natural product with well-defined molecular characteristics and dual therapeutic potential as a cholinesterase inhibitor and an anti-inflammatory agent. The experimental data strongly support its further investigation for the treatment of Alzheimer's disease and other neurodegenerative conditions where neuroinflammation and cholinergic deficits are prominent.

Future research should focus on elucidating the precise molecular targets within the inflammatory signaling cascades. A deeper understanding of its mechanism of action, along with pharmacokinetic and toxicological studies, will be crucial for advancing (+)-Geissoschizoline from a promising lead compound to a potential clinical therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. Naturally Occurring Cholinesterase Inhibitors from Plants, Fungi, Algae, and Animals: A Review of the Most Effective Inhibitors Reported in 2012-2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Naturally Occurring Cholinesterase Inhibitors from Plants, Fungi, Algae, and Animals: A Review of the Most Effective Inhibitors Reported in 2012-2022 - Murray - Current Neuropharmacology [kazanmedjournal.ru]

- 5. Determination of Anti-Alzheimer’s Disease Activity of Selected Plant Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

The Crossroads of Complexity: A Technical Guide to Monoterpene Indole Alkaloid Biosynthesis from Geissoschizine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate biosynthetic pathways of monoterpene indole alkaloids (MIAs) represent a rich source of pharmacologically active compounds. At the heart of this diversity lies the corynanthe-type alkaloid, 19E-geissoschizine, a pivotal intermediate that serves as a substrate for a suite of remarkable enzymatic transformations. This technical guide provides an in-depth exploration of the biosynthesis of diverse MIA scaffolds from geissoschizine, with a focus on the key enzymes, reaction mechanisms, and experimental methodologies used to elucidate these complex pathways. Quantitative data from cited studies are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate the replication and extension of these findings. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to offer a clear and comprehensive understanding of the molecular logic governing this fascinating area of natural product biosynthesis.

Introduction

Monoterpene indole alkaloids (MIAs) are a vast and structurally diverse class of natural products, with over 3,000 identified members.[1] These compounds exhibit a wide range of potent biological activities, making them invaluable as pharmaceuticals and research tools. Prominent examples include the anti-cancer agents vinblastine and vincristine, the anti-arrhythmic ajmaline, and the neuropharmacological agent strychnine.[1] The biosynthesis of these complex molecules originates from the condensation of tryptamine and secologanin to form strictosidine, which is subsequently converted to the central intermediate, 19E-geissoschizine.[1][2]

Geissoschizine is a densely functionalized molecule, featuring an alpha-beta unsaturated carbonyl, an enol, an indole nucleus, and a basic nitrogen atom, which together provide a platform for a wide array of downstream enzymatic reactions.[1] This guide focuses on the enzymatic transformations of geissoschizine that lead to the formation of four major MIA scaffolds: strychnos, sarpagan, akuammiline, and mavacurane.[1][3] The enzymes responsible for this remarkable diversification are primarily from the cytochrome P450 (CYP) superfamily, which catalyze regio- and stereospecific oxidative cyclizations.[1][3] Understanding the mechanisms of these enzymes is crucial for the metabolic engineering of MIA pathways and the development of novel synthetic strategies.

The Central Role of Geissoschizine

The journey from strictosidine to the diverse array of MIAs hinges on the formation of 19E-geissoschizine. This conversion is catalyzed by two key enzymes: strictosidine-β-D-glucosidase (SGD), which removes the glucose moiety from strictosidine to yield a reactive aglycone, and geissoschizine synthase (GS), a medium-chain alcohol dehydrogenase that reduces an intermediate to form the stable 19E-geissoschizine.[1][4] The activity of geissoschizine synthase is a critical control point in the flux of intermediates into the various downstream MIA pathways.[5]

Enzymatic Diversification of the Geissoschizine Scaffold

The remarkable structural diversity of MIAs derived from geissoschizine is primarily orchestrated by a group of homologous cytochrome P450 enzymes belonging to the CYP71 family.[1][3] These enzymes catalyze oxidative cyclizations by activating specific carbon atoms within the geissoschizine molecule, leading to the formation of distinct alkaloid skeletons.

The Strychnos Scaffold: Geissoschizine Oxidase (GO)

Geissoschizine oxidase (GO) catalyzes the formation of the strychnos-type scaffold by forging a bond between C2 and C16 of geissoschizine.[1][6] This reaction leads to the formation of dehydropreakuammicine, a key intermediate in the biosynthesis of strychnine and related alkaloids.[1][6]

The Sarpagan Scaffold: Sarpagan Bridge Enzyme (SBE)

The sarpagan bridge enzyme (SBE) directs the biosynthesis towards the sarpagan scaffold by catalyzing the formation of a C5-C16 bond in geissoschizine.[1][3] This enzymatic step produces polyneuridine aldehyde, a precursor to important alkaloids like ajmaline.[1][7]

The Akuammiline Scaffold: Rhazimal Synthase (RS)

Rhazimal synthase (RS) is responsible for the formation of the akuammiline-type scaffold through the creation of a C7-C16 bond in geissoschizine, yielding rhazimal.[1][8] Rhazimal can then undergo further transformations, including deformylation to strictamine.[1]

The Mavacurane Scaffold

The formation of the mavacurane scaffold involves the cyclization between the indole nitrogen (N1) and C16 of geissoschizine. While a dedicated enzyme for this transformation has not been definitively identified, studies have shown that Geissoschizine Oxidase (GO) can produce minor amounts of mavacurane-type alkaloids, such as pleiocarpamine and 16-epi-pleiocarpamine, alongside its primary product.[9]

Quantitative Data on Enzyme Activity

The following table summarizes the available quantitative data for the key enzymes involved in the diversification of the geissoschizine scaffold. This data is essential for understanding the efficiency and substrate specificity of these enzymes and for designing metabolic engineering strategies.

| Enzyme | Organism | Substrate | Product(s) | Km (µM) | Vmax (relative units) | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| AsRHS | Alstonia scholaris | Geissoschizine | Rhazimal | ~20 | Not Reported | Not Reported | Not Reported | [3][10] |

| AsGO | Alstonia scholaris | Geissoschizine | Akuammicine | ~20 | Not Reported | Not Reported | Not Reported | [3][10] |

| CrCYP71AY1 (AS) | Catharanthus roseus | Tetrahydroalstonine | Alstonine | 19.6 | Not Reported | Not Reported | Not Reported | [8] |

Note: Detailed kinetic parameters (kcat) were not available in the searched literature. Vmax values were often reported in relative terms, precluding direct comparison across different studies.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, enabling researchers to reproduce and build upon previous findings.

Heterologous Expression and Purification of P450 Enzymes in Saccharomyces cerevisiae

This protocol describes the expression of plant cytochrome P450 enzymes in yeast and the preparation of microsomes for in vitro assays.

5.1.1. Yeast Transformation

-

Prepare competent S. cerevisiae cells (e.g., strain WAT11) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.[11]

-

Transform the yeast cells with a suitable expression vector (e.g., pYES-DEST52) containing the codon-optimized cDNA of the P450 enzyme.

-

Select transformed colonies on appropriate selective media (e.g., SC-Ura).

5.1.2. Protein Expression

-

Inoculate a single colony of the transformed yeast into 5 mL of selective medium and grow overnight at 30°C with shaking.

-

Use the overnight culture to inoculate a larger volume of selective medium and grow to an OD600 of 0.6-0.8.

-

Induce protein expression by adding galactose to a final concentration of 2% (w/v) and continue to culture for 16-24 hours at 28°C.

5.1.3. Microsome Preparation

-

Harvest the yeast cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

-

Wash the cell pellet with sterile water and then with TEK buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).

-

Resuspend the cell pellet in TEK buffer containing a protease inhibitor cocktail.

-

Disrupt the cells by vortexing with glass beads or using a French press.

-

Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomes.

-

Resuspend the microsomal pellet in a minimal volume of TEK buffer, determine the protein concentration (e.g., using the Bradford assay), and store at -80°C.[12]

In Vitro Enzyme Assays for Geissoschizine-Metabolizing P450s

This protocol outlines a typical in vitro assay to determine the activity and product profile of the P450 enzymes that use geissoschizine as a substrate.

5.2.1. Reaction Setup

-

Prepare a reaction mixture containing:

-

100 µL of 50 mM Tris-HCl buffer (pH 7.5)

-

1 mM NADPH

-

10-50 µg of microsomal protein containing the heterologously expressed P450 enzyme

-

100 µM geissoschizine (substrate)

-

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the substrate, geissoschizine.

-

Incubate the reaction at 30°C for 1-2 hours with gentle shaking.

5.2.2. Reaction Quenching and Product Extraction

-

Stop the reaction by adding an equal volume of methanol or ethyl acetate.

-

Vortex the mixture vigorously and centrifuge at high speed to pellet the precipitated protein.

-

Transfer the supernatant containing the alkaloid products to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Resuspend the dried extract in a suitable solvent (e.g., methanol) for LC-MS analysis.

Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus

This protocol describes a method for transiently silencing the expression of genes in C. roseus to investigate their function in planta.

5.3.1. Vector Construction

-

Amplify a 200-400 bp fragment of the target gene's cDNA using PCR with primers containing appropriate restriction sites.

-

Clone the PCR fragment into the pTRV2 VIGS vector.[13][14] The pTRV system is bipartite, consisting of pTRV1 (encoding the viral replicase) and pTRV2 (containing the gene fragment to be silenced).[13][14]

5.3.2. Agrobacterium tumefaciens Transformation and Culture

-

Transform competent A. tumefaciens (e.g., strain GV3101) with the pTRV1 and pTRV2 constructs separately via electroporation.

-

Grow individual colonies of transformed Agrobacterium in LB medium containing appropriate antibiotics overnight at 28°C.

-

Inoculate a larger culture and grow to an OD600 of 1.0-1.5.

-

Pellet the cells by centrifugation and resuspend in infiltration buffer (10 mM MES, pH 5.6, 10 mM MgCl2, 200 µM acetosyringone).

-

Incubate the bacterial suspension at room temperature for 2-4 hours before infiltration.

-

Mix the Agrobacterium cultures containing pTRV1 and pTRV2 in a 1:1 ratio.

5.3.3. Plant Infiltration

-

Infiltrate the Agrobacterium suspension into the abaxial side of the leaves of 3-4 week old C. roseus plants using a needleless syringe or by vacuum infiltration.[1][15]

5.3.4. Analysis of Silenced Plants

-

Grow the infiltrated plants for 2-3 weeks to allow for the systemic spread of the virus and silencing of the target gene.

-

Harvest tissues from the silenced plants (and control plants infiltrated with an empty pTRV2 vector) for analysis.

-

Analyze the knockdown of the target gene expression by RT-qPCR.

-

Analyze the metabolic profile of the silenced plants by LC-MS to determine the effect of gene silencing on MIA accumulation.

LC-MS/MS Analysis of Monoterpene Indole Alkaloids

This protocol provides a general framework for the analysis of geissoschizine and its downstream products using liquid chromatography-tandem mass spectrometry.

5.4.1. Chromatographic Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is typically employed. A representative gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 5% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

5.4.2. Mass Spectrometry Conditions

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification of known alkaloids. The precursor and product ion pairs for each analyte need to be optimized.

-

Example MRM Transitions (m/z):

-

Geissoschizine: 353.2 -> 146.1

-

Akuammicine: 323.2 -> 184.1

-

Polyneuridine aldehyde: 353.2 -> 184.1

-

Rhazimal: 351.2 -> 291.1

-

-

Source Parameters: Capillary voltage, gas flow, and temperature should be optimized for the specific instrument used.

Visualizing the Biosynthetic Network and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biosynthetic pathways originating from geissoschizine and a typical experimental workflow for enzyme characterization.

Figure 1: Biosynthetic pathways from geissoschizine to four major MIA scaffolds.

Figure 2: A typical workflow for the characterization of a geissoschizine-metabolizing enzyme.

Conclusion

The biosynthetic pathways branching from geissoschizine exemplify the elegant strategies employed by nature to generate vast chemical diversity from a common precursor. The cytochrome P450 enzymes, GO, SBE, and RS, play a central role in this process, each catalyzing a unique oxidative cyclization to produce distinct MIA scaffolds. The elucidation of these pathways has been made possible through a combination of molecular biology, enzymology, and analytical chemistry techniques. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigations into the biosynthesis and metabolic engineering of these pharmacologically important alkaloids. Future work will undoubtedly uncover additional enzymes and regulatory mechanisms that fine-tune the production of these complex natural products, opening new avenues for drug discovery and development.

References

- 1. BBV - A Rapid and Efficient Vacuum-Based Agroinfiltration Protocol for Transient Gene Overexpression in Leaves of Catharanthus roseus [bbv.univ-tours.fr]

- 2. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Frontiers | A Methodological Advance of Tobacco Rattle Virus-Induced Gene Silencing for Functional Genomics in Plants [frontiersin.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Oxidative Rearrangements of the Alkaloid Intermediate Geissoschizine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transient Gene Expression in Catharanthus roseus Flower Petals Using Agroinfiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Enzymatic Activity Assays in Yeast Cell Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Characterizing cytochrome P450 enzymes involved in plant apocarotenoid metabolism by using an engineered yeast system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Microsome preparation [protocols.io]

- 13. A virus-induced gene silencing approach to understanding alkaloid metabolism in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A virus-induced gene silencing approach to understanding alkaloid metabolism in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Geissoschizoline's Mechanism of Action in Alzheimer's Disease: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a complex pathological profile, necessitating multi-target therapeutic strategies. Geissoschizoline, an indole alkaloid isolated from Geissospermum vellosii, has emerged as a promising candidate due to its demonstrated multi-target effects. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, focusing on its established roles in cholinesterase inhibition and neuroinflammation. Furthermore, this paper explores potential, yet-to-be-elucidated, mechanisms related to amyloid-beta (Aβ) and tau pathologies, drawing parallels with the known activities of other indole alkaloids. Detailed experimental protocols for key assays are provided, alongside quantitative data and visual representations of relevant signaling pathways and workflows to support further research and development.

Core Mechanisms of Action

Current research has elucidated two primary mechanisms through which this compound may exert its neuroprotective effects in the context of Alzheimer's disease: dual cholinesterase inhibition and anti-inflammatory activity. Notably, this compound has been shown to be non-cytotoxic in cell viability tests, enhancing its therapeutic potential.[1][2]

Dual Cholinesterase Inhibition

A primary therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This compound has been identified as a non-selective, mixed-type inhibitor of both human AChE (hAChE) and human BChE (hBChE).[1][2] Molecular docking studies indicate that this compound interacts with both the active site and the peripheral anionic site of these enzymes, suggesting a dual-site inhibitor profile.[1][2] This dual inhibition is particularly relevant for the moderate to severe stages of AD, where BChE activity becomes more prominent in acetylcholine hydrolysis.

| Enzyme Target | IC50 (µM) | Inhibition Type |

| Human Acetylcholinesterase (hAChE) | 20.40 ± 0.93 | Mixed-type |

| Human Butyrylcholinesterase (hBChE) | 10.21 ± 0.01 | Mixed-type |

Data sourced from Lima et al., 2020.[1][2]

Caption: Cholinergic signaling pathway and the inhibitory action of this compound.

Anti-Inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and the subsequent release of pro-inflammatory mediators, is a key component of Alzheimer's pathology.[2] this compound has demonstrated potent anti-inflammatory properties by reducing the release of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) from activated microglial cells.[1][2] This effect is observed at a concentration (1 µM) significantly lower than that required for cholinesterase inhibition, highlighting its strong neuroprotective potential.[1]

| Mediator | Cell Type | Stimulant | This compound Conc. (µM) | Effect |

| Nitric Oxide (NO) | Microglia | Lipopolysaccharide (LPS) | 1 | Reduction in release |

| TNF-α | Microglia | Lipopolysaccharide (LPS) | 1 | Reduction in release |

Data sourced from Lima et al., 2020.[1]

Caption: this compound's inhibition of the neuroinflammatory cascade in microglia.

Potential Mechanisms of Action: Future Research Directions

While the effects of this compound on cholinesterase and inflammation are established, its potential interactions with the core pathological hallmarks of AD, amyloid-beta plaques and neurofibrillary tangles (NFTs) of hyperphosphorylated tau, remain unexplored. However, studies on other indole alkaloids provide a strong rationale for investigating these avenues.

Modulation of Amyloid-Beta Pathology

Several indole alkaloids have been shown to interfere with Aβ pathology. For instance, reserpine and ajmalicine have demonstrated the ability to inhibit the aggregation of Aβ42.[3][4] The proposed mechanism involves the stacking of the alkaloids between adjacent β-sheets, thereby preventing further oligomerization.[5] Additionally, some monoterpenoid indole alkaloids have been found to reduce Aβ42 production.[6] Given the structural similarities, it is plausible that this compound could exert similar effects, either by directly inhibiting Aβ aggregation or by modulating the secretase enzymes involved in its production.

Attenuation of Tau Hyperphosphorylation

The hyperphosphorylation of the tau protein leads to the formation of NFTs and subsequent neuronal dysfunction.[7] Research has shown that certain indole alkaloids can inhibit tau phosphorylation.[6] For example, some monoterpenoid indole alkaloids have been observed to decrease the levels of phospho-tau (Thr217).[6] Furthermore, other indole derivatives have been shown to reduce tau phosphorylation and aggregation by enhancing the expression of heat-shock proteins like HSPB1.[8] The inhibition of kinases such as GSK-3β, which is heavily implicated in tau hyperphosphorylation, is another potential mechanism for indole alkaloids.[9] Investigating whether this compound can modulate these or other tau-related pathways is a critical next step.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's primary mechanisms of action.

Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity of this compound against AChE and BChE.

Methodology:

-

The assay is performed in a 96-well microplate.

-

The reaction mixture contains a phosphate buffer (pH 8.0), a known concentration of the test compound (this compound), and either AChE or BChE enzyme.

-

The mixture is pre-incubated.

-

The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE), and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

The hydrolysis of the substrate by the uninhibited enzyme releases thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.

-

The absorbance of this product is measured spectrophotometrically at a specific wavelength (typically 412 nm) over time.

-

The rate of reaction is calculated from the change in absorbance.

-

The percentage of inhibition is determined by comparing the reaction rate in the presence of this compound to the rate in its absence (control).

-

The IC50 value is calculated from the dose-response curve.

Caption: Workflow for determining cholinesterase inhibition via the Ellman's method.

Anti-Inflammatory Assays (NO and TNF-α)

Objective: To assess the effect of this compound on the production of pro-inflammatory mediators by microglial cells.

Methodology for Nitric Oxide (NO) Production (Griess Assay):

-

Microglial cells (e.g., N9 cell line) are cultured in 96-well plates.

-

The cells are pre-treated with various concentrations of this compound.

-

Inflammation is induced by treating the cells with lipopolysaccharide (LPS).

-

After an incubation period (e.g., 48 hours), the cell culture supernatant is collected.

-

The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

-

The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite to form a colored azo compound.

-

The absorbance of this compound is measured spectrophotometrically (typically at 540 nm).

-

The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.

-

The percentage reduction in NO production is calculated relative to LPS-treated cells without this compound.

Methodology for TNF-α Production (ELISA):

-

Microglial cells are cultured and treated with this compound and LPS as described for the NO assay.

-

The cell culture supernatant is collected after an appropriate incubation period.

-

The concentration of TNF-α in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

The ELISA procedure typically involves capturing the TNF-α with a specific antibody coated on a microplate, followed by detection with a second, enzyme-conjugated antibody.

-

A substrate is added that produces a colored product in proportion to the amount of bound enzyme-conjugated antibody.

-

The absorbance is measured, and the TNF-α concentration is determined from a standard curve.

-

The percentage reduction in TNF-α production is calculated.

References

- 1. This compound, a promising alkaloid for Alzheimer's disease: Inhibition of human cholinesterases, anti-inflammatory effects and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ajmalicine and Reserpine: Indole Alkaloids as Multi-Target Directed Ligands Towards Factors Implicated in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural Alkaloids as Multi-Target Compounds towards Factors Implicated in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Tau protein isoforms, phosphorylation and role in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Potential of Indole/Indolylquinoline Compounds in Tau Misfolding Reduction by Enhancement of HSPB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural products against tau hyperphosphorylation‐induced aggregates: Potential therapies for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

Geissoschizoline: A Technical Whitepaper on its Neuroprotective and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geissoschizoline, an indole alkaloid isolated from the bark of Geissospermum vellosii, has emerged as a promising multi-target therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease. This document provides a comprehensive technical overview of the neuroprotective and anti-inflammatory effects of this compound. It consolidates the current scientific literature, presenting quantitative data on its bioactivity, detailing relevant experimental methodologies, and illustrating its proposed mechanisms of action through signaling pathway diagrams. The evidence suggests that this compound exerts its neuroprotective effects through a dual mechanism involving the inhibition of cholinesterases and the suppression of key inflammatory mediators in microglia.

Introduction

Neuroinflammation and cholinergic deficit are key pathological hallmarks of Alzheimer's disease and other neurodegenerative disorders. The activation of microglia, the resident immune cells of the central nervous system, leads to the release of pro-inflammatory cytokines and reactive oxygen species, contributing to neuronal damage. Simultaneously, the degradation of the neurotransmitter acetylcholine by cholinesterases impairs cognitive function. This compound has been identified as a molecule of interest due to its ability to address both of these pathological cascades.[1][2] This whitepaper will delve into the technical details of its demonstrated effects.

Quantitative Bioactivity Data

The biological effects of this compound have been quantified in several key assays. The following tables summarize the available data, providing a clear comparison of its inhibitory and anti-inflammatory potency.

Table 1: Cholinesterase Inhibition by this compound [1][2]

| Enzyme Target | Source | IC50 (µM) | Inhibition Type |

| Human Acetylcholinesterase (hAChE) | Recombinant | 20.40 ± 0.93 | Mixed-type |

| Human Butyrylcholinesterase (hBChE) | Plasma | 10.21 ± 0.01 | Mixed-type |

Table 2: Anti-inflammatory Effects of this compound in Microglia [1][2]

| Inflammatory Mediator | Cell Line | Inducing Agent | This compound Concentration (µM) | Effect |

| Nitric Oxide (NO) | Microglia | Not specified | 1 | Reduction in release |

| Tumor Necrosis Factor-alpha (TNF-α) | Microglia | Not specified | 1 | Reduction in release |

Mechanism of Action

This compound's therapeutic potential stems from its multi-target mechanism of action.

Dual Cholinesterase Inhibition

This compound acts as a non-selective, mixed-type inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] Molecular docking studies suggest that it binds to both the catalytic active site and the peripheral anionic site of these enzymes.[1][2] This dual-site interaction is significant as it not only prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission, but may also interfere with the non-catalytic roles of AChE in the progression of Alzheimer's disease, such as its involvement in the aggregation of amyloid-beta plaques.

Anti-inflammatory Action in Microglia

This compound has demonstrated significant anti-inflammatory properties by reducing the release of the pro-inflammatory mediators nitric oxide (NO) and TNF-α from activated microglia.[1][2] While the precise signaling pathways modulated by this compound have not been fully elucidated, studies on other indole alkaloids suggest a potential mechanism involving the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. These pathways are critical regulators of the inflammatory response in microglia. A proposed hypothetical model is presented below.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are generalized methodologies for the key experiments cited in the literature on this compound.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is used to determine the rate of acetylcholine hydrolysis by AChE or BChE.

-

Reagents:

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound) dissolved in an appropriate solvent

-

AChE or BChE enzyme solution

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well microplate, add phosphate buffer, DTNB solution, and the this compound dilution (or solvent control).

-

Add the enzyme (AChE or BChE) to each well and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the increase in absorbance due to the formation of the 5-thio-2-nitrobenzoate anion.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This colorimetric assay measures the concentration of nitrite, a stable and quantifiable breakdown product of NO, in cell culture supernatants.

-

Cell Culture and Treatment:

-

Plate microglial cells (e.g., BV-2) in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) to induce NO production.

-

Incubate for a further period (e.g., 24 hours).

-

-

Griess Assay Procedure:

-

Collect the cell culture supernatant.

-

In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

-

TNF-α Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of TNF-α in cell culture supernatants.

-

Sample Collection:

-

Culture and treat microglial cells with this compound and an inflammatory stimulus as described for the Griess assay.

-

Collect the cell culture supernatant.

-

-

ELISA Procedure (Sandwich ELISA):

-

Coat a 96-well plate with a capture antibody specific for TNF-α.

-

Block non-specific binding sites.

-

Add the cell culture supernatants and TNF-α standards to the wells and incubate.

-

Wash the plate to remove unbound substances.

-

Add a detection antibody (biotinylated) specific for TNF-α and incubate.

-

Wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate to allow for color development.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at 450 nm.

-

Determine the TNF-α concentration from the standard curve.

-

Conclusion and Future Directions

This compound presents a compelling profile as a multi-target agent for neurodegenerative diseases. Its ability to inhibit cholinesterases and suppress key inflammatory mediators in microglia addresses two critical aspects of neurodegeneration. Further research is warranted to fully elucidate the specific intracellular signaling pathways through which this compound exerts its anti-inflammatory effects. In vivo studies are also necessary to validate these promising in vitro findings and to assess the pharmacokinetic and safety profile of this compound. The development of derivatives of this compound may also lead to compounds with enhanced potency and selectivity, paving the way for novel therapeutic strategies for Alzheimer's disease and related disorders.

References

The Enigmatic Alkaloid: A Technical Guide to the Discovery and Structural Elucidation of Geissoschizoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geissoschizoline, a complex indole alkaloid isolated from the bark of the South American tree Geissospermum vellosii, has garnered significant attention in the scientific community. Its intricate molecular architecture and promising biological activities, particularly in the context of neurodegenerative diseases, make it a compelling subject for chemical and pharmacological investigation. This technical guide provides a comprehensive overview of the discovery, structural elucidation, and biological evaluation of this compound. It is intended to serve as a detailed resource, offering insights into the experimental methodologies employed in its study and presenting key quantitative data in a clear, accessible format.

Discovery and Isolation

This compound was first identified as a constituent of Geissospermum vellosii, a plant with a history of use in traditional medicine. The isolation of this alkaloid from its natural source is a multi-step process requiring careful extraction and chromatographic separation.

General Isolation Protocol

The isolation of this compound from the stembark of G. vellosii typically involves an initial extraction with an organic solvent, followed by a series of chromatographic purifications.

Experimental Protocol: Isolation of this compound

-

Extraction:

-

Dried and powdered stembark of Geissospermum vellosii is subjected to extraction with ethanol.

-

The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.

-

-

Acid-Base Partitioning:

-

The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with a nonpolar organic solvent (e.g., hexane) to remove neutral and weakly basic compounds.

-

The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to yield an alkaloid-rich fraction.

-

-

Chromatographic Separation:

-

The alkaloid-rich fraction is subjected to column chromatography over silica gel or Sephadex LH-20.

-

Elution with a gradient of solvents (e.g., chloroform/methanol or ethyl acetate/hexane) allows for the separation of different alkaloid constituents.

-

Fractions are monitored by thin-layer chromatography (TLC) using a suitable developing system and visualized with Dragendorff's reagent, which is characteristic for alkaloids.

-

Further purification of this compound-containing fractions is achieved using high-performance counter-current chromatography (HPCCC) or preparative high-performance liquid chromatography (HPLC).

-

Structural Elucidation

The determination of the complex pentacyclic structure of this compound has been accomplished through a combination of spectroscopic techniques.

Spectroscopic Data

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₂₆N₂O |

| Molecular Weight | 298.43 g/mol |

| IUPAC Name | (1S,2R,4S,5R,8S,13S,15R)-1-ethyl-1,2,4,5,6,7,8,13-octahydro-5,8-epoxy-azocino[1',2':1,2]pyrido[3,4-b]indol-4-yl)methanol |

| CAS Number | 18397-07-4 |

Note: The IUPAC name provided is a systematic name and may vary depending on the nomenclature rules applied.

X-ray Crystallography

To date, a publicly available Crystallographic Information File (CIF) or detailed X-ray diffraction data for this compound has not been identified in the surveyed scientific literature. The determination of its solid-state structure through single-crystal X-ray analysis would provide definitive proof of its absolute stereochemistry and detailed conformational information.

Total Synthesis

The total synthesis of this compound has been achieved, providing a means to access this natural product for further biological evaluation and analog development. One notable approach involves a multi-step sequence starting from tryptamine.

Synthetic Strategy Overview

A stereoselective total synthesis of (±)-geissoschizoline has been reported, accomplished in thirteen stages from tryptamine[1]. More recent synthetic efforts have focused on enantioselective routes.

Caption: Overview of the total synthesis of (±)-Geissoschizoline.

Biological Activity and Mechanism of Action

This compound has demonstrated promising biological activities, particularly as a potential therapeutic agent for Alzheimer's disease. Its mechanism of action appears to be multi-targeted, involving both enzymatic inhibition and anti-inflammatory effects.

Cholinesterase Inhibition

This compound has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

Table 2: Cholinesterase Inhibitory Activity of this compound

| Enzyme | IC₅₀ (µM) | Inhibition Type |

| Human Acetylcholinesterase (hAChE) | 20.40 ± 0.93 | Mixed |

| Human Butyrylcholinesterase (hBChE) | 10.21 ± 0.01 | Mixed |

Data from Lima et al., 2020.[2]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

-

Reagents:

-

Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

Human recombinant AChE or BChE.

-

Tris-HCl buffer (pH 8.0).

-

This compound solution at various concentrations.

-

-

Procedure:

-

In a 96-well microplate, add Tris-HCl buffer, the enzyme solution, and the this compound solution (or buffer for control).

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Add the substrate (ATCI or BTCI) and DTNB to initiate the reaction.

-

Measure the absorbance of the yellow product (5-thio-2-nitrobenzoate) at 412 nm over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

-

References

Spectral Data Analysis of Geissoschizoline for Identification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geissoschizoline is a monoterpene indole alkaloid isolated from plants of the Geissospermum genus, notably Geissospermum vellosii. As a member of this extensive class of natural products, its accurate identification is crucial for research into its potential pharmacological activities, including anti-inflammatory and neuroprotective effects. This guide provides a comprehensive overview of the spectral data analysis techniques used for the unequivocal identification of this compound, focusing on Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and data interpretation are presented to aid researchers in their analytical workflows.

Chemical Structure

Systematic Name: [(1S,9S,10S,11S,12S,17S)-12-ethyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-10-yl]methanol

Molecular Formula: C₁₉H₂₆N₂O

Molecular Weight: 298.43 g/mol

Spectral Data Summary

The following tables summarize the key spectral data for this compound. It is important to note that while the use of these techniques for the identification of this compound is well-documented, a complete set of publicly available, detailed spectral data from a single source is scarce. The data presented here is compiled from various sources and typical values for related indole alkaloids.

Table 1: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Reference |

| ESI-MS/MS | Positive | 299.2223 | 144 (characteristic for indole alkaloids) | [1][2] |

Table 2: ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Specific data not available in the searched literature. |

Note: Based on the structure, one would expect to see signals in the aromatic region for the indole protons, aliphatic signals for the ethyl group and the complex polycyclic core, and a signal for the hydroxyl proton.

Table 3: ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| Specific data not available in the searched literature. |

Note: The spectrum would be expected to show distinct signals for the aromatic carbons of the indole ring, as well as a number of aliphatic signals corresponding to the intricate fused ring system.

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 (broad) | O-H stretch (hydroxyl group) |

| ~3300 | N-H stretch (indole) |

| ~2960-2850 | C-H stretch (aliphatic) |

| ~1610, 1470 | C=C stretch (aromatic) |

| ~1200 | C-N stretch |

| ~1050 | C-O stretch (primary alcohol) |

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| Solvent | λmax (nm) | Chromophore | Reference |

| Methanol | ~254, 280-290 | Indoline | [3] |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard practices for the analysis of indole alkaloids.

Mass Spectrometry (ESI-MS/MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

-

Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.

-

Analysis:

-

Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

-

Acquire the full scan mass spectrum in positive ion mode to determine the protonated molecule [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the precursor ion to obtain the fragmentation pattern. Collision-induced dissociation (CID) is commonly used.

-

-

Data Interpretation: The molecular formula can be confirmed from the accurate mass of the precursor ion. The fragmentation pattern provides structural information characteristic of the indole alkaloid scaffold. A characteristic fragment ion for indole alkaloids is often observed at m/z 144.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed chemical structure of this compound by analyzing the ¹H and ¹³C NMR spectra.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate resolution.

-

Analysis:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons.

-

-

Data Interpretation: Chemical shifts (δ), coupling constants (J), and correlations from 2D spectra are used to assign all proton and carbon signals and to confirm the complete structure of the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the dried sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film: If the sample is an oil or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Analysis: Place the sample in the instrument's sample holder and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Interpretation: The absorption bands in the spectrum correspond to the vibrational frequencies of specific functional groups, such as O-H (hydroxyl), N-H (indole), C-H (aliphatic and aromatic), and C=C (aromatic).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To characterize the chromophoric system of this compound.

-

Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar concentration range) in a UV-transparent solvent, such as methanol or ethanol.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Analysis: Record the absorption spectrum over a wavelength range of approximately 200-400 nm.

-

Data Interpretation: The wavelengths of maximum absorbance (λmax) are characteristic of the electronic transitions within the molecule's chromophore. For this compound, the spectrum is expected to be characteristic of an indoline chromophore.[3]

Visualizations

Experimental Workflow for Spectral Analysis

Caption: General workflow for the spectral analysis and identification of this compound.

Logical Relationship for Structure Elucidation

Caption: Logical relationship of spectral data for the structural elucidation of this compound.

Conclusion

The identification of this compound relies on a multi-technique spectroscopic approach. While mass spectrometry provides the molecular formula and characteristic fragmentation, and UV-Vis and IR spectroscopy reveal key chromophores and functional groups, it is the detailed analysis of ¹H and ¹³C NMR data, including 2D correlation experiments, that allows for the unambiguous structural elucidation. The data and protocols presented in this guide serve as a valuable resource for researchers working on the isolation, identification, and characterization of this compound and related indole alkaloids. Further research to populate a comprehensive, publicly accessible database of spectral data for these compounds is highly encouraged to facilitate future drug discovery and development efforts.

References

The Neuroprotective Profile of Geissoschizoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geissoschizoline, an indole alkaloid isolated from plants of the Geissospermum genus, has emerged as a promising candidate for the development of therapeutics for neurodegenerative diseases, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of the current understanding of the neuroprotective character of this compound. It consolidates the available quantitative data, details relevant experimental methodologies, and visualizes the proposed mechanisms of action and experimental workflows. The primary neuroprotective effects of this compound identified to date are its dual inhibition of cholinesterases and its potent anti-inflammatory activity.

Quantitative Data on the Bioactivity of this compound